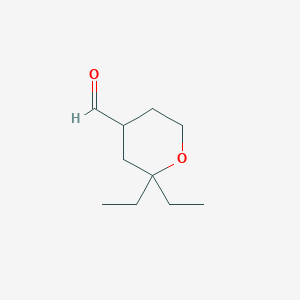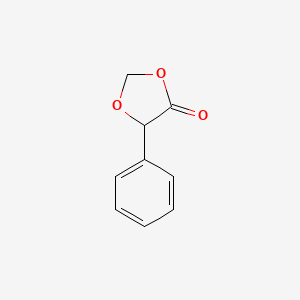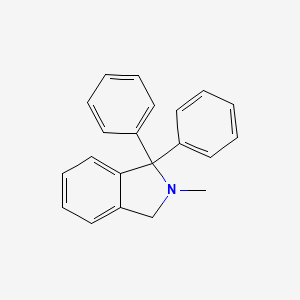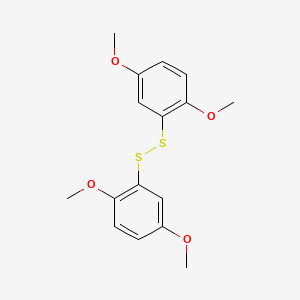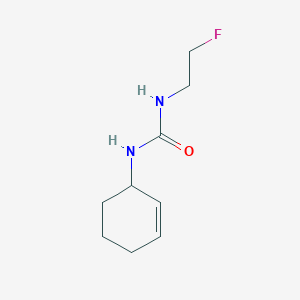
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea is a chemical compound with the molecular formula C9H15FN2O It is characterized by a cyclohexene ring attached to a urea moiety, with a fluoroethyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea typically involves the reaction of cyclohex-2-en-1-amine with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated cyclohexane rings.
Substitution: Substituted urea derivatives with various nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohex-2-en-1-yl-3-(2-chloroethyl)urea
- 1-Cyclohex-2-en-1-yl-3-(2-bromoethyl)urea
- 1-Cyclohex-2-en-1-yl-3-(2-iodoethyl)urea
Uniqueness
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
33021-76-0 |
|---|---|
Fórmula molecular |
C9H15FN2O |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
1-cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C9H15FN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H2,11,12,13) |
Clave InChI |
WYYXICAAPZOCQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



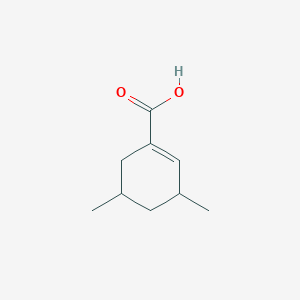
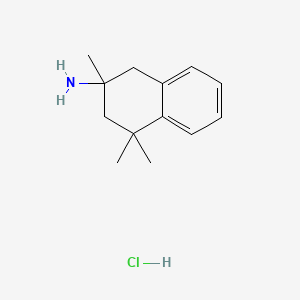
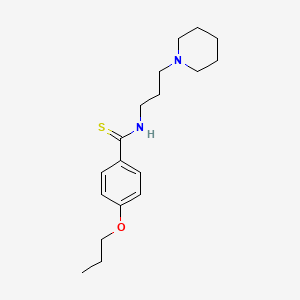
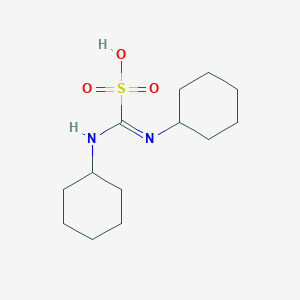
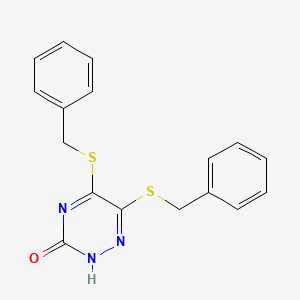
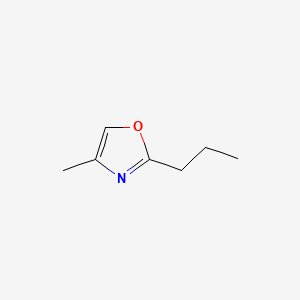
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
